Chemical structure and physical properties of 1-(3-Bromopyridin-4-YL)cyclopropan-1-amine hydrochloride
Chemical structure and physical properties of 1-(3-Bromopyridin-4-YL)cyclopropan-1-amine hydrochloride
Executive Summary
In modern medicinal chemistry, the transition from planar, sp2 -dominated molecules to sp3 -rich architectures is a proven strategy for improving clinical success rates. 1-(3-Bromopyridin-4-yl)cyclopropan-1-amine hydrochloride represents a highly specialized, bifunctional building block designed to address multiple pharmacokinetic and structural challenges simultaneously. By combining an electron-deficient heteroaryl halide with a sterically constrained cyclopropylamine, this compound serves as a critical intermediate for synthesizing complex kinase inhibitors, PARP inhibitors, and epigenetic modulators.
This technical guide explores the causality behind the structural features of this molecule, details its physicochemical properties, and provides self-validating protocols for its functionalization.
Chemical Structure & Molecular Architecture
The utility of 1-(3-Bromopyridin-4-yl)cyclopropan-1-amine hydrochloride stems from the synergistic effects of its three core structural domains:
The 3-Bromo-4-pyridyl Core
The pyridine ring provides a critical hydrogen bond acceptor, a ubiquitous requirement for binding to the hinge region of kinases. The bromine atom at the 3-position is strategically placed adjacent to the cyclopropylamine. Because the pyridine ring is electron-deficient, the C–Br bond is highly activated toward oxidative addition by low-valent transition metals (e.g., Pd0 or Ni0 ), making it an ideal substrate for cross-coupling reactions[1].
The Cyclopropylamine Motif
Replacing a standard primary amine or a gem-dimethyl group with a cyclopropylamine fundamentally alters the molecule's physicochemical profile. The cyclopropane ring features shortened C–C bonds (1.51 Å) with enhanced π -character and C–H bonds with increased s -character[2].
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Metabolic Stability: The lack of accessible α -protons prevents oxidative deamination by monoamine oxidases (MAOs) and cytochrome P450 enzymes.
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pKa Modulation: The increased s -character of the cyclopropane ring exerts an electron-withdrawing effect, lowering the pKa of the adjacent amine by approximately 1–2 units compared to simple aliphatic amines. This increases the fraction of the neutral, un-ionized species at physiological pH (7.4), thereby enhancing passive membrane permeability[2].
The Hydrochloride Salt
Amines attached to highly substituted sp3 carbons are prone to capturing atmospheric CO2 to form carbamates, or undergoing oxidative degradation. Isolation as a hydrochloride salt significantly enhances solid-state stability and shelf life. Furthermore, salt formation dramatically increases aqueous solubility, which is critical for downstream biological assays and purification workflows[3].
Caption: Structural decomposition and functional causality of 1-(3-Bromopyridin-4-yl)cyclopropan-1-amine HCl.
Physical & Chemical Properties
The following table summarizes the key quantitative data and predicted physicochemical properties of the compound.
| Property | Value / Description | Causality / Significance |
| Chemical Formula | C8H9BrN2⋅HCl | Bifunctional nature requires precise stoichiometric control during synthesis. |
| Molecular Weight | 249.54 g/mol | Low molecular weight allows significant structural elaboration without exceeding Lipinski's Rule of 5. |
| Physical State | Solid (White to off-white powder) | The HCl salt ensures a crystalline or highly ordered solid state, preventing deliquescence[3]. |
| Predicted pKa (Base) | ~7.0 – 7.5 | Lower basicity than typical primary amines due to cyclopropyl s -character; improves membrane permeability[2]. |
| Solubility | Soluble in H2O , DMSO, MeOH | High aqueous solubility facilitates direct use in reverse-phase HPLC and biological screening. |
| LogP (Free Base) | ~1.2 | Optimal lipophilicity for a building block, ensuring the final API maintains a favorable partition coefficient. |
Synthetic Utility & Experimental Protocols
The orthogonal reactivity of the primary amine and the aryl bromide allows for divergent synthetic pathways. The amine can be acylated or sulfonylated, while the bromide can be subjected to palladium-catalyzed cross-coupling.
Protocol A: Suzuki-Miyaura Cross-Coupling
Heteroaryl bromides can be challenging substrates due to potential catalyst poisoning by the pyridine nitrogen. However, utilizing a bidentate ligand system (e.g., dppf) effectively suppresses these side reactions and facilitates the coupling[1].
Reagents & Causality:
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Substrate: 1-(3-Bromopyridin-4-yl)cyclopropan-1-amine HCl (1.0 eq)
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Coupling Partner: Arylboronic acid (1.5 eq)
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Catalyst: Pd(dppf)Cl2 (0.05 eq) - Chosen to prevent protodeboronation and resist heteroatom poisoning.
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Base: K2CO3 (3.0 eq) - An excess is required: 1.0 eq to neutralize the HCl salt, and 2.0 eq to activate the boronic acid via boronate formation.
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Solvent: 1,4-Dioxane / H2O (4:1) - Water is critical for dissolving the inorganic base and facilitating transmetalation.
Step-by-Step Methodology:
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Preparation: In an oven-dried Schlenk flask, combine the substrate, arylboronic acid, Pd(dppf)Cl2 , and K2CO3 .
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Degassing: Add the Dioxane/ H2O mixture. Degas the suspension by sparging with Argon for 10 minutes. Self-validation: The solution should turn from yellow to a deep red/orange as the active Pd0 species is generated.
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Reaction: Heat the mixture to 90 °C under Argon for 12 hours.
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Monitoring: Monitor via LC-MS. The mass of the starting material ( [M+H]+≈213/215 ) should disappear, replaced by the coupled product mass.
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Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na2SO4 , filter, and concentrate. Purify via flash chromatography (DCM/MeOH gradient).
Protocol B: Sterically Hindered Amide Coupling
The α,α -disubstitution of the cyclopropylamine creates significant steric hindrance, rendering standard coupling agents (like EDC/HOBt) inefficient. HATU is required to drive the reaction to completion.
Step-by-Step Methodology:
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Activation: Dissolve the desired carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add DIPEA (4.0 eq) and stir for 15 minutes to form the active OAt ester. Causality: 4.0 eq of DIPEA is necessary to neutralize the substrate's HCl salt and maintain the basicity required for the coupling.
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Coupling: Add 1-(3-Bromopyridin-4-yl)cyclopropan-1-amine HCl (1.0 eq) to the activated mixture.
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Reaction: Stir at room temperature for 4–6 hours.
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Validation & Workup: Confirm completion by LC-MS. Quench with saturated aqueous NaHCO3 , extract with EtOAc, wash extensively with 5% LiCl (to remove DMF), dry, and concentrate.
Caption: Divergent synthetic workflow for functionalizing the bifunctional building block.
References
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Talele, T. T. "The 'Cyclopropyl Fragment' Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry, 2016, 59(19), 8712-8756. [2]
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Stahl, P. H., and Wermuth, C. G. "Handbook of Pharmaceutical Salts: Properties, Selection, and Use." Wiley-VCH / Verlag Helvetica Chimica Acta, 2002. [3]
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Billingsley, K. L., and Buchwald, S. L. "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles." Angewandte Chemie International Edition, 2008, 47(25), 4695-4698. [1]
